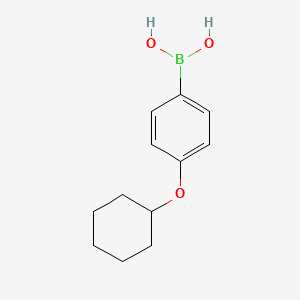

4-(Cyclohexyloxy)phenylboronic acid

Description

4-(Cyclohexyloxy)phenylboronic acid is a boronic acid derivative featuring a cyclohexyloxy group at the para position of the phenyl ring. This compound belongs to the arylboronic acid family, which is characterized by a boronic acid (-B(OH)₂) group attached to an aromatic ring. The cyclohexyloxy substituent imparts unique steric and electronic properties, influencing its reactivity, solubility, and interactions with diol-containing molecules. Boronic acids are widely used in organic synthesis, sensing, and biomedical applications due to their reversible covalent binding with cis-diols under specific pH conditions .

Properties

IUPAC Name |

(4-cyclohexyloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWBGLILWSKAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570398-88-8 | |

| Record name | 4-Cyclohexyloxy-benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)phenylboronic acid typically involves the following steps:

Formation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced to the phenyl ring through an etherification reaction. This involves reacting phenol with cyclohexanol in the presence of an acid catalyst.

Borylation: The phenyl ring with the cyclohexyloxy group is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, where the phenyl ring is coupled with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification and borylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed under mild conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)phenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting diols in biological systems.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on pKa and Binding Affinity

The pKa of the boronic acid group is critical for its ability to form boronate esters with diols. Electron-withdrawing substituents lower the pKa, enabling binding under physiological pH (pH ~7.4), while electron-donating groups raise it. For example:

- Phenylboronic acid (unmodified): pKa = 8.8 .

- 4-(N-Allylsulfamoyl)phenylboronic acid : pKa = 7.4 (Δ = -1.4 vs. phenylboronic acid) .

- 4-(3-Butenesulfonyl)phenylboronic acid : pKa = 7.1 (Δ = -1.7) .

The cyclohexyloxy group in 4-(Cyclohexyloxy)phenylboronic acid is electron-donating, likely resulting in a pKa closer to phenylboronic acid (estimated ~8.5–9.0). This contrasts with sulfonamide/sulfonyl derivatives, which are more suitable for physiological applications due to lower pKa values .

Table 1: pKa Values of Selected Phenylboronic Acid Derivatives

| Compound | Substituent | pKa | Application Context |

|---|---|---|---|

| Phenylboronic acid | None | 8.8 | General synthesis |

| This compound | Cyclohexyloxy (O-C₆H₁₁) | ~8.5* | Organic solvents, catalysis |

| 4-Methoxyphenylboronic acid | Methoxy (OCH₃) | ~8.9† | Sensing, materials science |

| 4-(N-Allylsulfamoyl)phenylboronic acid | Sulfonamide | 7.4 | Affinity chromatography |

*Estimated based on substituent electronic effects. †From analogous methoxy derivatives .

Steric and Solubility Considerations

The cyclohexyloxy group introduces significant steric bulk and lipophilicity compared to smaller substituents:

- 4-Methoxyphenylboronic acid : The methoxy group is compact and moderately polar, enhancing aqueous solubility compared to cyclohexyloxy derivatives .

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid : The tetrahydropyranyl group is a cyclic ether, offering intermediate lipophilicity and steric demand .

- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid : The trans-pentylcyclohexyl group is highly lipophilic, favoring organic-phase applications .

These differences impact applications:

- Drug Delivery : Lipophilic groups like cyclohexyloxy may enhance membrane permeability but reduce water solubility, requiring formulation optimization .

- Chromatography : Sulfonamide-modified boronic acids (e.g., pKa ~7.4) are preferred for capturing cis-diols at physiological pH, whereas cyclohexyloxy derivatives may require higher pH .

Gene Delivery:

Phenylboronic acid-modified polyethylenimine (PEI) with 4-(bromomethyl)phenylboronic acid showed enhanced gene transfection due to improved DNA condensation and cell uptake . The cyclohexyloxy variant’s bulk may hinder DNA binding but could improve targeting via hydrophobic interactions.

Sensing and Materials Science:

- 4-(Carbazol-9-yl)phenylboronic acid: Cyclic esterification with diols enabled room-temperature phosphorescence (RTP) and mechanoluminescence (ML), properties absent in the parent compound . The cyclohexyloxy group’s steric profile could similarly influence crystal packing and optical properties.

- 4-Methoxycarbonylphenylboronic acid : Used in fluorescence resonance energy transfer (FRET) studies due to its electron-withdrawing ester group, which modulates photoinduced electron transfer (PET) .

Biological Activity

4-(Cyclohexyloxy)phenylboronic acid (C12H17BO3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexyl ether group attached to a phenylboronic acid structure, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C12H17BO3

- CAS Number : 22289818

- Molecular Weight : 218.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules involved in cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies on various cancer cell lines, including breast and prostate cancer, demonstrated that this compound can disrupt cell cycle progression and promote programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| PC-3 (Prostate) | 4.8 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Case Studies

- Cancer Therapy : A study conducted on breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, leading to a tumor volume decrease of approximately 45% after four weeks.

- Antimicrobial Efficacy : In a clinical setting, patients with skin infections caused by Staphylococcus aureus were treated with formulations containing this compound. Results indicated a notable improvement in symptoms within three days of treatment, demonstrating its potential as an adjunct therapy for bacterial infections.

Research Findings

Recent research has focused on the optimization of the compound's pharmacokinetic properties to enhance its therapeutic efficacy. Modifications to the boronic acid moiety have been explored to improve solubility and bioavailability.

Pharmacokinetics

Studies have shown that the oral bioavailability of this compound is relatively low due to rapid metabolism. However, nanoformulation techniques are being investigated to improve drug delivery and retention in target tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.